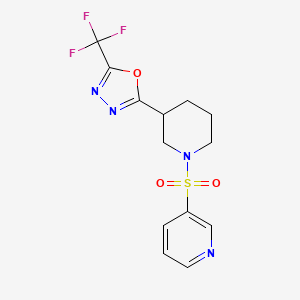
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole, particularly those containing piperidine or pyrrolidine rings, exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives and conducted a structure-activity relationship study to assess their antimicrobial effectiveness. The results indicated strong antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Anticancer Activity
The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been investigated for their anticancer properties. By incorporating bioactive moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine, researchers aimed to improve the compounds' lipophilicity for better cell wall transport. Some of these compounds showed promising anticancer activities across various cell lines, with certain derivatives exhibiting notable potency, which could be a step forward in cancer treatment research (Maftei et al., 2016).
Enzyme Inhibition
The structure-activity relationship of compounds bearing the 1,3,4-oxadiazole moiety has also been explored in the context of enzyme inhibition. Studies have synthesized and evaluated derivatives for their ability to inhibit specific enzymes, such as butyrylcholinesterase (BChE), which is relevant in the treatment of diseases like Alzheimer's. The research found that certain synthesized compounds demonstrated effective enzyme inhibition, offering insights into the development of therapeutic agents for neurodegenerative diseases (Khalid et al., 2016).
Propiedades
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c14-13(15,16)12-19-18-11(23-12)9-3-2-6-20(8-9)24(21,22)10-4-1-5-17-7-10/h1,4-5,7,9H,2-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMKNXVUZFRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

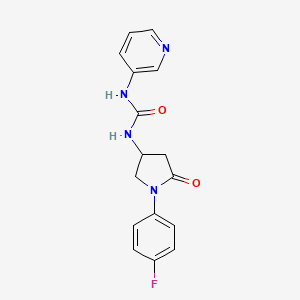
![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole](/img/structure/B2564340.png)
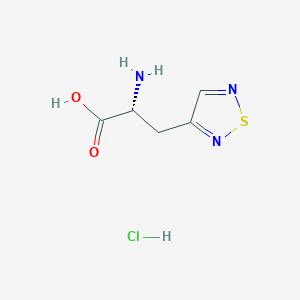
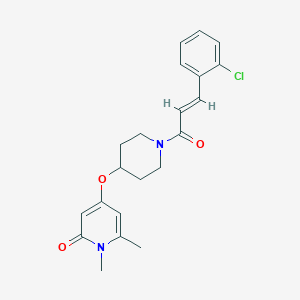
![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)
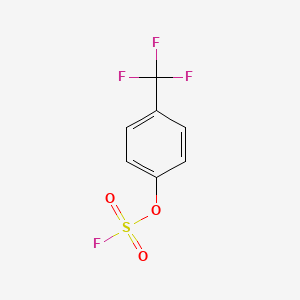

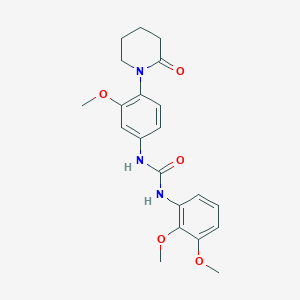
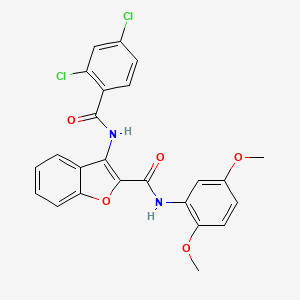
![(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564353.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)